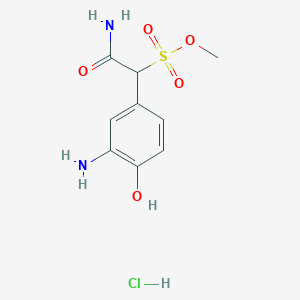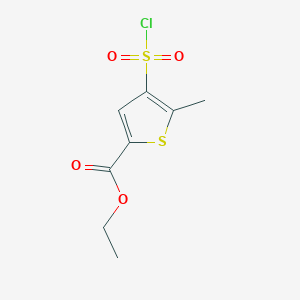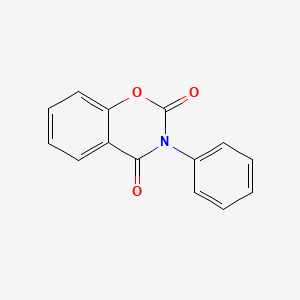
3-Phenyl-1,3-benzoxazine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,3-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family It is characterized by a benzene ring fused to an oxazine ring, which contains both oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,3-benzoxazine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of salicylanilide with ethyl chloroformate . Another method includes the reaction of 2-hydroxybenzonitrile with phenylisocyanate, followed by hydrolytic cleavage . Additionally, triphosgene has been employed as a reagent for the direct construction of the 3-aryl-1,3-benzoxazine-2,4-dione system .
Industrial Production Methods
Industrial production of this compound typically involves the use of readily available starting materials such as salicylanilide and ethyl chloroformate. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of triphosgene as a reagent has also been explored for large-scale synthesis due to its efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1,3-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with different functional groups. Substitution reactions result in the formation of substituted benzoxazine derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-1,3-benzoxazine-2,4-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anti-tuberculosis activity is attributed to its ability to inhibit mycolic acid biosynthesis in Mycobacterium tuberculosis . The compound’s structure allows it to interact with enzymes and other proteins, disrupting essential biological processes in the target organisms.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-3-phenyl-2H-1,3-benzoxazine: Another benzoxazine derivative with similar structural features.
3-Phenyl-2H-1,3-benzoxazine-2,4(3H)-dione: A closely related compound with comparable biological activities.
Uniqueness
3-Phenyl-1,3-benzoxazine-2,4-dione stands out due to its unique combination of biological activities and chemical reactivity
Propiedades
Número CAS |
1217-25-0 |
|---|---|
Fórmula molecular |
C14H9NO3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
3-phenyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H9NO3/c16-13-11-8-4-5-9-12(11)18-14(17)15(13)10-6-2-1-3-7-10/h1-9H |
Clave InChI |
AIPDYRUQGNTLLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


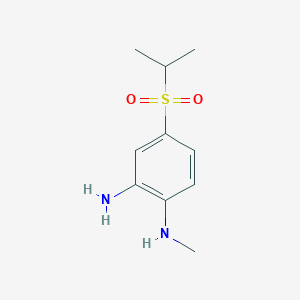
![5-[(E)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14753929.png)
![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)

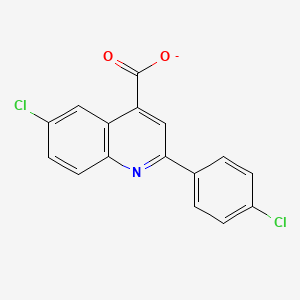
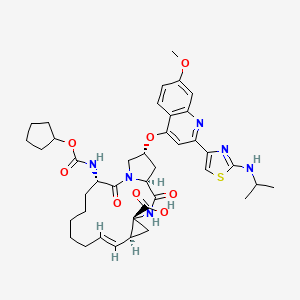
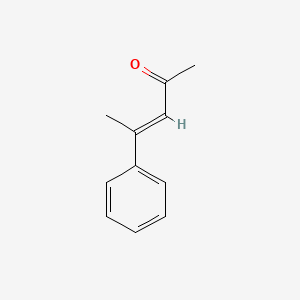
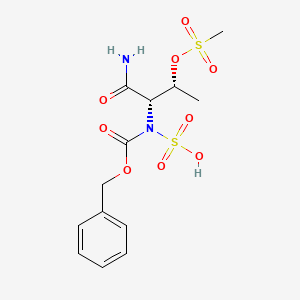
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
